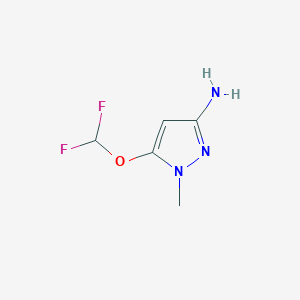

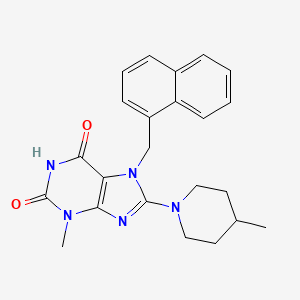

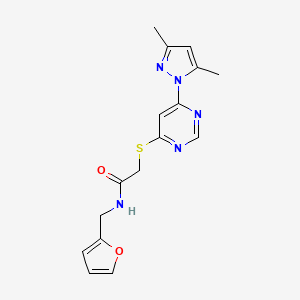

![molecular formula C15H17F3N2O3S B2501094 N-(3-methoxypropyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 881483-05-2](/img/structure/B2501094.png)

N-(3-methoxypropyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound , N-(3-methoxypropyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide, is a structurally complex molecule that appears to be related to the family of benzothiazin-based acetamides. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related structures and their properties.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of benzothiazoles with acetic acid or related acylating agents. For instance, N-(benzo[d]thiazol-2-yl) acetamides were synthesized by refluxing benzothiazoles with acetic acid, suggesting a possible route for the synthesis of the compound . The synthesis process is likely to involve careful control of reaction conditions to ensure the formation of the desired product, given the presence of multiple reactive functional groups.

Molecular Structure Analysis

The molecular structure of benzothiazin-based acetamides is characterized by the presence of hydrogen bonding, which plays a significant role in the crystal packing and stability of these compounds. For example, N-(6-methylbenzo[d]thiazol-2-yl)acetamide forms molecular dimers through homo-intermolecular hydrogen bonding interactions . The molecular structure of the compound would likely exhibit similar hydrogen bonding patterns, contributing to its stability and potentially its biological activity.

Chemical Reactions Analysis

The chemical reactivity of benzothiazin-based acetamides can be influenced by the substituents on the benzothiazole moiety. The presence of electron-donating or electron-withdrawing groups can affect the electron density of the molecule, thereby influencing its reactivity in subsequent chemical reactions. The trifluoromethyl group in the compound is a strong electron-withdrawing group, which could impact the reactivity of the amide and benzothiazin moieties .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazin-based acetamides are determined by their molecular structure. The presence of amide groups can lead to the formation of extended hydrogen-bonded networks, which can affect the melting point, solubility, and other physical properties . The photophysical properties of these compounds are also influenced by their molecular structure, as seen in the case of N-(benzo[d]thiazol-2-yl) acetamides, where the nature of the substituents affects the photophysical behavior .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antifungal Activity

A series of compounds similar to the one , specifically N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide, have been synthesized and screened for antifungal activity against various pathogens. These compounds exhibited appreciable activity against Tricophyton rubrum, Epidermophyton floccosum, and Malassazia furfur, showcasing their potential in antifungal applications. The synthesis involved condensation and cyclization processes, highlighting the compound's relevance in pharmaceutical chemistry for developing antifungal agents (Gupta & Wagh, 2006).

Chemical Reagents and Synthetic Studies

The acetamide moiety, a common structural feature in many natural and pharmaceutical products, underlines the importance of compounds like N-(3-methoxypropyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide in synthetic chemistry. Research involving p-methoxybenzyl N-acetylcarbamate potassium salt and its derivatives exemplifies the utility of acetamide equivalents in creating a variety of substituted products, including N-alkylacetamides. Such studies are crucial for advancing the synthesis of pharmaceuticals and natural product analogs (Sakai et al., 2022).

Anticonvulsant Activities

Compounds structurally related to the chemical have shown potential in the treatment of neurological disorders, indicating the broader applicability of such molecules in medicinal chemistry. For instance, the synthesis and evaluation of specific N-benzyl 2-acetamidoacetamides have revealed significant protection against seizures in preclinical models, emphasizing the critical role of the 2-acetamido substituent in mediating anticonvulsant activity. This highlights the potential therapeutic applications of these compounds in addressing central nervous system disorders such as epilepsy (Choi, Stables, & Kohn, 1996).

Eigenschaften

IUPAC Name |

N-(3-methoxypropyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N2O3S/c1-23-6-2-5-19-13(21)8-12-14(22)20-10-7-9(15(16,17)18)3-4-11(10)24-12/h3-4,7,12H,2,5-6,8H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPXFFFXUVNCSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)CC1C(=O)NC2=C(S1)C=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

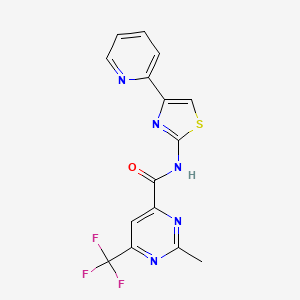

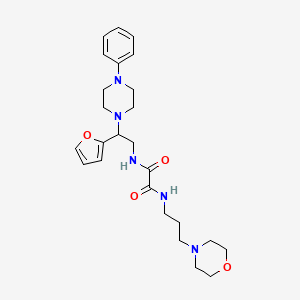

![4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]benzonitrile](/img/structure/B2501015.png)

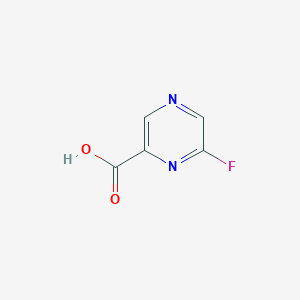

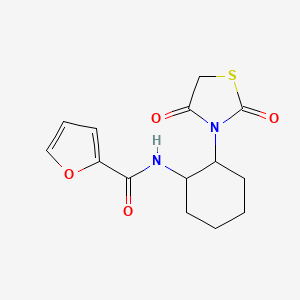

![3-Benzyl-1-(3-chloro-4-fluorophenyl)-1-[(2-hydroxy-3-methoxyphenyl)methyl]thiourea](/img/structure/B2501016.png)

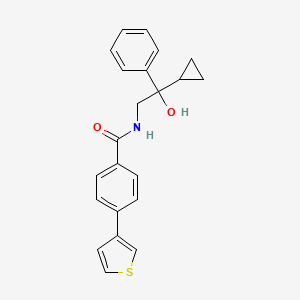

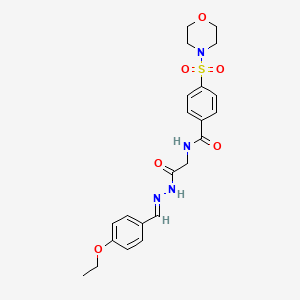

![2-((2,5-Difluorophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2501024.png)

![3-Methyl-6-[4-(1-propan-2-ylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2501025.png)

![1-[4-(acetylamino)benzoyl]-N-cyclopropylpiperidine-4-carboxamide](/img/structure/B2501026.png)